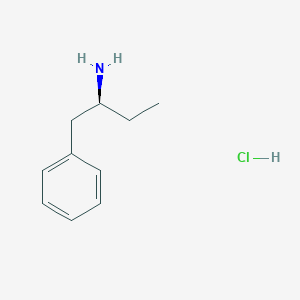

(S)-1-Benzylpropylamine hydrochloride

Overview

Description

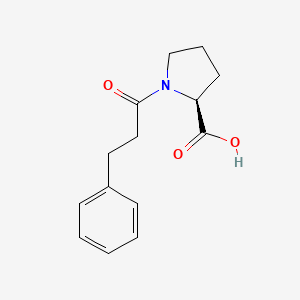

“(S)-1-Benzylpropylamine hydrochloride” likely refers to a salt formed from the reaction of an organic base, specifically (S)-1-Benzylpropylamine, with hydrochloric acid . The “S” in the name indicates the stereochemistry of the benzylpropylamine component, meaning it has a specific three-dimensional arrangement of atoms.

Molecular Structure Analysis

The molecular structure analysis would require specific tools like single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis

The chemical reactions involving “(S)-1-Benzylpropylamine hydrochloride” would depend on the specific conditions and reactants present. As a hydrochloride, it could participate in reactions where the chloride ion acts as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-Benzylpropylamine hydrochloride” would depend on its specific molecular structure .Scientific Research Applications

DNA Extraction Methods

(S)-1-Benzylpropylamine HCl: has been employed in the development and evaluation of DNA extraction methods. High-quality genomic DNA is essential for large-scale genotyping analysis and long-term DNA storage. Researchers have compared eleven different DNA extraction procedures, including phenol-chloroform, silica-based, and magnetic beads-based methods. Among these, modified silica-based commercial kits and an in-house developed magnetic beads protocol yielded satisfactory results . These samples were used for large-scale applications and further evaluation of the DNA extraction methods of choice.

Adsorption of Hydrochloric Acid (HCl)

Experimental studies have explored the adsorption of HCl at elevated temperatures using various materials. While the specific application of (S)-1-Benzylpropylamine HCl in this context requires further investigation, understanding its adsorption behavior could have implications for gas separation, environmental remediation, and industrial processes .

Plant Genomic DNA Extraction

Inexpensive CTAB-based methods with modifications have been developed for extracting high-quality genomic DNA from different plant seeds and crops. These samples are often rich in proteins, polysaccharides, and polyphenols(S)-1-Benzylpropylamine HCl could potentially play a role in enhancing DNA extraction efficiency from plant tissues .

Functionalized Silica Nanoparticles

Silica-based nanoparticles have attracted attention due to their diverse applications. While not directly studied with (S)-1-Benzylpropylamine HCl , functionalized silica nanoparticles have been used in advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment. Further research could explore the potential of this compound in nanoparticle functionalization .

Microarray Technology

Microarrays have revolutionized scientific research by enabling high-throughput analysis of biological systems. Although not explicitly mentioned for (S)-1-Benzylpropylamine HCl , microarrays have been successfully applied in various fields, including cell biology, cancer genetics, infectious diseases, and population genetics. Investigating its compatibility with microarray platforms could be valuable .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-1-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTQCQVKUHGGAP-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678562 | |

| Record name | (2S)-1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87923-46-4 | |

| Record name | (2S)-1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline](/img/structure/B3060722.png)

![3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide](/img/structure/B3060735.png)

![1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3060736.png)

![Quinoxalino[2,3-c]cinnoline](/img/structure/B3060741.png)